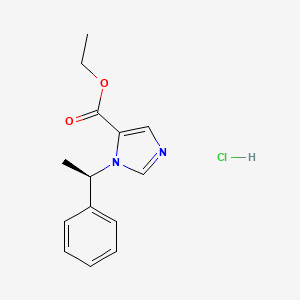

Etomidate hydrochloride

Description

Properties

IUPAC Name |

ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12;/h4-11H,3H2,1-2H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDXBSVHIGDPOE-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53188-20-8 | |

| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53188-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etomidate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053188208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOMIDATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUM3W5027S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etomidate Hydrochloride's Mechanism of Action on GABAa Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etomidate (B1671615) hydrochloride is a potent intravenous anesthetic agent renowned for its favorable hemodynamic profile. Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAa) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This guide provides a detailed examination of etomidate's interaction with GABAa receptors, consolidating quantitative data, outlining experimental protocols, and visualizing key pathways and processes to serve as a comprehensive resource for researchers and drug development professionals.

Introduction to Etomidate and the GABAa Receptor

Etomidate, a carboxylated imidazole (B134444) derivative, exerts its hypnotic and sedative effects by enhancing the function of GABAa receptors.[1] These receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal excitability.[1] Etomidate potentiates this inhibitory effect, leading to the profound central nervous system depression required for anesthesia.[1]

The GABAa receptor is a pentameric structure composed of various subunit isoforms (e.g., α, β, γ, δ), with the specific subunit composition determining the receptor's pharmacological properties.[2][3] Etomidate's action is highly dependent on the subunit makeup of the receptor, a key consideration in understanding its mechanism and in the development of novel therapeutics.[2][4]

Molecular Mechanism of Action

Etomidate's primary effect is to increase the affinity of the GABAa receptor for its endogenous ligand, GABA.[1] This positive allosteric modulation means that in the presence of etomidate, a lower concentration of GABA is required to elicit a given level of receptor activation.[5] At clinically relevant concentrations, etomidate shifts the GABA dose-response curve to the left without altering the maximum current evoked by saturating concentrations of GABA.[5]

At higher, supra-therapeutic concentrations, etomidate can directly activate the GABAa receptor in the absence of GABA, a phenomenon known as GABA-mimetic activity.[5][6] Both the modulatory and direct activation effects are thought to be mediated by the same binding site.[7]

The Etomidate Binding Site

Extensive research has identified the binding site for etomidate within the transmembrane domain of the GABAa receptor, specifically at the interface between the β and α subunits (β+/α−).[7][8][9][10] Photoaffinity labeling studies using [3H]azi-etomidate have identified key amino acid residues involved in binding, including Met-236 on the α subunit (in the M1 domain) and Met-286 on the β subunit (in the M3 domain).[11] The specificity of etomidate's action is underscored by the fact that its two enantiomers exhibit a significant difference in potency, with the R-(+)-enantiomer being approximately 10-fold more potent than the S-(-)-enantiomer, which correlates with their in vivo anesthetic effects.[12]

A single amino acid residue in the β subunit has been shown to be a critical determinant of etomidate sensitivity. Receptors containing β2 or β3 subunits are highly sensitive to etomidate, while those with a β1 subunit are significantly less so.[2][3] This difference in sensitivity has been traced to a single amino acid residue: an asparagine at position 265 (N265) in β2 and β3 subunits, which is a serine in the β1 subunit.[2][3][13] Mutating this asparagine to serine in the β3 subunit dramatically reduces etomidate's modulatory and direct activating effects.[2]

Diagram of the GABAa receptor with the etomidate binding site highlighted.

Effects on Receptor Kinetics

Etomidate's modulation of the GABAa receptor leads to distinct changes in the channel's kinetics:

-

Increased Open Probability: Etomidate significantly increases the probability of the channel being in the open state in the presence of GABA.[5]

-

Prolonged Open Time: The effective open time of the channel is also increased by etomidate.[5]

-

Slower Deactivation: Etomidate prolongs the deactivation of GABAa receptors, meaning the channel closes more slowly after the removal of GABA.[14][15]

-

Increased Desensitization: In some receptor subtypes, such as α4β3δ, etomidate can increase the extent of desensitization, a state where the receptor becomes temporarily unresponsive to the agonist.[14]

These kinetic changes collectively lead to an enhanced and prolonged inhibitory postsynaptic current, contributing to etomidate's anesthetic effect.[5]

Quantitative Data on Etomidate-GABAa Receptor Interaction

The following tables summarize key quantitative data from various studies on the interaction of etomidate with different GABAa receptor subtypes.

Table 1: Potentiation of GABA-Evoked Currents by Etomidate

| GABAa Receptor Subtype | EC50 for Potentiation (μM) | Experimental System | Reference(s) |

| αxβ2γ2L (x=1,2,3,6) | 0.6 - 1.2 | Xenopus oocytes | [4] |

| αxβ1γ2L (x=1,2,3,6) | 6 - 11 | Xenopus oocytes | [4] |

| α6β3γ2L | 2.5 ± 0.3 | Xenopus oocytes | [2] |

| α1β3γ2L | 1.5 | Xenopus oocytes | [8] |

| Cultured hippocampal neurons | 4.1 (shifts GABA EC50 from 10.2 to 5.2 μM) | Rat hippocampal neurons | [5] |

Table 2: Direct Activation of GABAa Receptors by Etomidate

| GABAa Receptor Subtype | EC50 for Direct Activation (μM) | Experimental System | Reference(s) |

| α6β3γ2 | 23 ± 2.4 | Xenopus oocytes | [2] |

| α1β2γ2 | 61 | Xenopus oocytes | [11] |

| Rat sacral dorsal commissural neurons | 33 ± 3 | Rat neurons | [6] |

Experimental Protocols

The investigation of etomidate's effects on GABAa receptors predominantly relies on electrophysiological techniques, particularly patch-clamp and two-electrode voltage-clamp recordings.

Whole-Cell Patch-Clamp Recording in Cultured Neurons or Cell Lines

This technique allows for the measurement of ion flow through GABAa receptors in a single cell.

-

Cell Culture and Transfection:

-

Electrophysiological Recording:

-

A glass micropipette filled with an internal solution (mimicking the intracellular environment) is sealed onto the surface of a cell.

-

The cell membrane under the pipette is ruptured to establish a "whole-cell" configuration, allowing control of the membrane potential and measurement of transmembrane currents.

-

The external solution (extracellular fluid) contains known concentrations of ions and can be rapidly exchanged to apply GABA and etomidate.

-

-

Drug Application:

-

GABA and etomidate are applied to the cell via a rapid perfusion system.

-

To study potentiation, a low concentration of GABA (e.g., EC5-EC20) is co-applied with varying concentrations of etomidate.

-

To study direct activation, etomidate is applied in the absence of GABA.

-

-

Data Analysis:

-

The resulting currents are amplified, filtered, and digitized.

-

Concentration-response curves are generated by plotting the peak current amplitude against the drug concentration, and EC50 values are determined by fitting the data to a sigmoidal function.[16]

-

Workflow for whole-cell patch-clamp experiments.

Two-Electrode Voltage-Clamp Recording in Xenopus Oocytes

This method is well-suited for studying recombinant receptors expressed at high levels.

-

Oocyte Preparation and Injection:

-

Electrophysiological Recording:

-

The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a high-concentration salt solution (e.g., 3M KCl).

-

One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a desired level.

-

The current required to maintain the clamp voltage is a measure of the ion flow through the expressed channels.

-

-

Drug Application:

-

The oocyte is continuously perfused with a recording buffer.

-

Solutions containing GABA and etomidate are washed over the oocyte.[11]

-

-

Data Analysis:

-

Similar to patch-clamp, concentration-response curves are constructed to determine EC50 values and maximal efficacy.[11]

-

Signaling Pathway and Logical Relationships

The interaction of etomidate with the GABAa receptor can be visualized as an allosteric modulation of a ligand-gated ion channel.

Signaling pathway of etomidate's action on the GABAa receptor.

Conclusion and Future Directions

Etomidate hydrochloride's mechanism of action as a positive allosteric modulator of the GABAa receptor is well-established. Its high affinity for a specific binding site at the β+/α− subunit interface and its profound effects on receptor kinetics underscore the molecular basis for its anesthetic properties. The subunit-specific nature of its interaction provides a valuable framework for the rational design of novel anesthetics with improved pharmacological profiles. Future research will likely focus on further elucidating the structural basis of etomidate's interaction with different GABAa receptor subtypes and exploring the potential for developing subtype-selective modulators to fine-tune therapeutic effects and minimize side effects.

References

- 1. What is the mechanism of Etomidate? [synapse.patsnap.com]

- 2. pnas.org [pnas.org]

- 3. The interaction of the general anesthetic etomidate with the gamma-aminobutyric acid type A receptor is influenced by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Subunit-dependent interaction of the general anaesthetic etomidate with the gamma-aminobutyric acid type A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potentiation, activation and blockade of GABAA receptors by etomidate in the rat sacral dorsal commissural neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. researchgate.net [researchgate.net]

- 11. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The in vitro and in vivo enantioselectivity of etomidate implicates the GABAA receptor in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Etomidate Effects on Desensitization and Deactivation of α4β3δ GABAA Receptors Inducibly Expressed in HEK293 TetR Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetics of etomidate actions on GABA(A) receptors in the rat spinal dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. γ-Amino Butyric Acid Type A Receptor Mutations at β2N265 Alter Etomidate Efficacy While Preserving Basal and Agonist-dependent Activity - PMC [pmc.ncbi.nlm.nih.gov]

Etomidate Hydrochloride: A Technical Guide to Preclinical Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etomidate (B1671615), chemically identified as R-(+)-ethyl-1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is a potent, non-barbiturate intravenous hypnotic agent.[1] Since its initial development in 1964 and introduction to clinical practice in 1972, it has been utilized for the induction of general anesthesia and sedation.[2][3] Etomidate is distinguished from other anesthetic agents by its remarkable cardiovascular stability, making it a preferred choice for patients with compromised cardiac function or in settings of hemodynamic instability, such as hemorrhagic shock.[3][4][5] Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[3][6]

Despite its favorable hemodynamic profile, the clinical use of etomidate, particularly for continuous infusion, is significantly limited by its potent and reversible inhibition of adrenal steroid synthesis.[2][4][6] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of etomidate hydrochloride in key animal models, summarizing quantitative data, detailing experimental methodologies, and visualizing core mechanisms to support preclinical research and drug development efforts.

Pharmacodynamics: The Profile of Effects

The pharmacodynamic properties of etomidate are characterized by potent hypnosis, minimal cardiorespiratory depression, and significant endocrine effects.

Mechanism of Action: GABA-A Receptor Modulation

Etomidate exerts its hypnotic effects by enhancing the action of GABA on the GABA-A receptor.[3] It binds to a specific site on the receptor, increasing the receptor's affinity for GABA. This leads to an increased frequency and duration of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of synaptic transmission.[7] The hypnotic and immobilizing actions are primarily mediated by GABA-A receptors containing β3 subunits, while sedation is linked to receptors with β2 subunits.[2]

Hypnotic and CNS Effects

Etomidate is a potent hypnotic with a rapid onset and short duration of action following a single bolus dose.[1][5] Recovery from anesthesia is primarily due to the redistribution of the drug from the central nervous system to peripheral tissues.[7] A notable side effect is the occurrence of myoclonus or involuntary muscle movements during induction, which can be attenuated with premedication (e.g., benzodiazepines or opioids).[2][8]

Cardiovascular and Respiratory Profile

A key advantage of etomidate is its minimal impact on the cardiovascular system. At standard induction doses, it causes little to no change in heart rate, blood pressure, stroke volume, or systemic vascular resistance.[7][9] This hemodynamic stability is particularly valuable in critically ill or trauma patients.[2][3] Respiratory effects are also modest compared to other agents; while it can decrease the ventilatory drive in response to carbon dioxide, it generally preserves spontaneous ventilation.[5]

Adrenocortical Suppression

The most significant dose-limiting toxicity of etomidate is the suppression of adrenocortical function.[2] Etomidate is a potent and reversible inhibitor of 11β-hydroxylase, a critical enzyme in the adrenal cortex responsible for the conversion of 11-deoxycortisol to cortisol and corticosterone (B1669441) to aldosterone.[10][11][12] This inhibition leads to a decrease in the production of these vital corticosteroids. The suppression can last for 6-8 hours in patients after a single induction dose and is the primary reason etomidate is not recommended for continuous infusion for sedation.[2]

Pharmacodynamics Data

The following table summarizes key pharmacodynamic parameters of etomidate observed in various animal models.

| Table 1: Pharmacodynamic Parameters of Etomidate in Animal Models | |||

| Species | Parameter | Dose / Value | Notes |

| Rat (200g) | ED50 (Hypnosis) | 0.57 mg/kg (IV) | Measured by loss of righting reflex. Etomidate is ~6 times more potent than methohexital.[1] |

| Rat | LD50 | ~14.8 mg/kg (IV) | Results in a high therapeutic index (LD50/ED50) of 26.0.[1] |

| Rat | Adrenal Suppression | 4 mg/kg (IV) | Caused a significant decrease in corticosterone levels, stronger than 40 mg/kg ketamine.[10][13] |

| Rat | CNS Effect | 2 & 4 mg/kg (IV) | Induced hypolocomotion in the open field test after recovery from anesthesia.[10] |

| Dog | Adrenal Suppression | Continuous Infusion | Dose- and time-dependent reductions in cortisol and aldosterone.[14] Minimal effect at 10 µg/kg/min for 3 hours.[14] |

| Dog | Side Effects | N/A | Myoclonus, excitement, and pain on injection observed; attenuated by premedication.[8] |

| Mouse | Therapeutic Index | High | Noted for having a significantly higher therapeutic index than barbiturates.[2] |

Pharmacokinetics: Drug Disposition

The pharmacokinetic profile of etomidate is characterized by rapid distribution, extensive metabolism, and a multi-compartmental decline in plasma concentration.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Distribution : Following intravenous administration, etomidate is rapidly distributed to the highly perfused tissues of the central nervous system, accounting for its quick onset of action.[7] It is highly lipid-soluble and has a large volume of distribution.[2] In humans, it is approximately 75% bound to plasma proteins.[2][7] Awakening is a result of the drug redistributing from the CNS to less perfused tissues like muscle and fat.[2]

-

Metabolism : Etomidate is primarily and rapidly metabolized in the liver by hepatic esterases through hydrolysis.[2][4] This process breaks the ethyl ester linkage, forming an inactive carboxylic acid metabolite and ethanol.[2][5] The metabolism is generally rapid, contributing to its relatively short duration of action after a single dose.

-

Excretion : The inactive metabolites are predominantly excreted in the urine, with a smaller portion eliminated in the bile.[2][7]

Pharmacokinetics Data

The table below presents pharmacokinetic parameters for etomidate across different preclinical species.

| Table 2: Pharmacokinetic Parameters of Etomidate in Animal Models | ||||||

| Species | Dose & Route | t½ (redistribution) | t½ (elimination) | Vd (L/kg) | Clearance (ml/kg/min) | Notes |

| Cat | N/A | 22 min | N/A | 4.9 | N/A | Fits a three-compartment model.[7] |

| Mouse | 1 mg/kg (IV) | N/A | N/A | N/A | N/A | Absolute oral bioavailability determined to be 14.0%.[15] |

| Pig | N/A | N/A | N/A | N/A | N/A | Pharmacokinetics are minimally altered by hemorrhagic shock.[2] |

| Human (for comparison) | 0.3 mg/kg (IV) | ~29 min | 2-5 hours | 2.5 - 4.5 | 15-20 | Data from a three-compartment model analysis.[2][5] |

Experimental Protocols & Methodologies

Detailed and standardized protocols are crucial for obtaining reliable PK/PD data. Below are representative methodologies derived from the literature.

Pharmacodynamic Assessment: Hypnosis and Adrenal Function in Rats

-

Animal Model : Male Sprague-Dawley rats (250-300g).

-

Drug Administration : Etomidate hydrochloride (e.g., 2 or 4 mg/kg) is administered intravenously (IV) via a tail vein catheter.[13] The drug is typically formulated in a vehicle like 35% propylene (B89431) glycol.

-

Assessment of Hypnosis (Loss of Righting Reflex - LORR) : The primary endpoint for hypnotic effect is the loss of the righting reflex. An animal is placed on its back, and the inability to right itself within a set time (e.g., 30 seconds) is considered a positive response. The duration of LORR is recorded.

-

Adrenal Function Test (ACTH Stimulation) :

-

Baseline Sampling : A baseline blood sample is collected.

-

Etomidate Administration : Etomidate is administered as described above.

-

Post-Recovery Sampling : After the animal has recovered its righting reflex, a second blood sample is drawn.

-

ACTH Challenge : Adrenocorticotropic hormone (ACTH) is administered to stimulate the adrenal gland.

-

Stimulated Sampling : A final blood sample is taken after the ACTH challenge to measure the corticosterone response.

-

Analysis : Plasma corticosterone levels are measured using methods like ELISA or LC-MS to determine the degree of adrenal suppression.[10]

-

Pharmacokinetic Study in Mice

-

Animal Model : Male ICR mice (20-25g).

-

Drug Administration :

-

Sample Collection :

-

Blood samples (~30 µL) are collected from the retro-orbital plexus into heparinized tubes at multiple time points post-administration (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Analytical Method :

-

Sample Preparation : Plasma samples are prepared by protein precipitation with a solvent like methanol (B129727) containing an internal standard.[15]

-

Quantification : The concentration of etomidate in the plasma samples is determined using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[15]

-

-

Data Analysis : Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

References

- 1. Etomidate, a potent non-barbiturate hypnotic. Intravenous etomidate in mice, rats, guinea-pigs, rabbits and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Etomidate and Etomidate Analogues: Molecular Pharmacology and Behavioral Actions | Anesthesia Key [aneskey.com]

- 6. research.rug.nl [research.rug.nl]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Side effects of etomidate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Etomidate-anaesthesia, with and without fentanyl, compared with urethane-anaesthesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Etomidate and Ketamine: Residual Motor and Adrenal Dysfunction that Persist beyond Recovery from Loss of Righting Reflex in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of etomidate on adrenocortical function in dogs before and during hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How does etomidate influence the production of cortisol by the adrenal gland? [ebmconsult.com]

- 13. Etomidate and Ketamine: Residual Motor and Adrenal Dysfunction that Persist beyond Recovery from Loss of Righting Reflex in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of continuous infusion of etomidate at various dose rates on adrenal function in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and Propoxate in Mice Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the GABAa Receptor: An In-depth Technical Guide to the Molecular Targets of Etomidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etomidate (B1671615) hydrochloride is a potent intravenous anesthetic agent prized for its rapid onset of action and favorable hemodynamic profile. Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAa) receptor, leading to enhanced inhibitory neurotransmission. However, a growing body of evidence reveals that etomidate's pharmacological effects extend beyond this single target. Understanding these off-target interactions is crucial for a comprehensive grasp of its clinical effects, including its well-documented side effect of adrenocortical suppression, and for the development of safer anesthetic agents. This technical guide provides an in-depth exploration of the molecular targets of etomidate hydrochloride beyond the GABAa receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and workflows.

Adrenocortical Suppression: Inhibition of 11β-Hydroxylase

The most significant and clinically relevant non-GABAa target of etomidate is the adrenal cortical enzyme 11β-hydroxylase (CYP11B1).[1][2][3][4] This inhibition leads to a dose-dependent and reversible suppression of cortisol and aldosterone (B195564) synthesis.[2][3][4]

Mechanism of Action

Etomidate, an imidazole-containing compound, directly and potently inhibits 11β-hydroxylase, a cytochrome P450 enzyme located in the inner mitochondrial membrane of adrenal cortical cells. The basic nitrogen atom in the imidazole (B134444) ring of etomidate is thought to bind to the heme iron of the cytochrome P450 enzyme, thereby blocking its catalytic activity.[1][5] This enzymatic block prevents the conversion of 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone, a precursor for aldosterone.[3]

Quantitative Data: Inhibition of 11β-Hydroxylase

| Parameter | Value | Species/System | Reference |

| IC50 (Cortisol Synthesis) | ~1 nM | Cultured adrenal cells | [6] |

| Dissociation Constant (Kd) | 21 nM - 40 nM | Rat adrenal membranes | [5] |

Signaling Pathway: Adrenal Steroidogenesis Inhibition

The following diagram illustrates the adrenal steroidogenesis pathway and the point of inhibition by etomidate.

Caption: Inhibition of 11β-hydroxylase by etomidate blocks cortisol and aldosterone synthesis.

Interactions with Ion Channels

Etomidate has been shown to modulate the function of several types of ion channels, which may contribute to both its anesthetic and side effect profiles.

Voltage-Gated Calcium Channels (VGCCs)

Etomidate exhibits inhibitory effects on L-type voltage-gated calcium channels. This action may play a role in the negative inotropic effects observed with some intravenous anesthetics.[7]

Quantitative Data: Voltage-Gated Calcium Channels

| Parameter | Effect | Concentration | Cell Type | Reference |

| Peak ICa Reduction | 16 ± 4% | 60 µM | Canine ventricular cells | [7] |

Potassium Channels

Etomidate has been demonstrated to inhibit certain types of potassium channels. Specifically, it affects the delayed rectifier potassium current (IK(DR)) in rat hippocampal pyramidal neurons and neuronal delayed rectifier potassium currents in human neuroblastoma cells.[8][9] This interaction could potentially contribute to the myoclonus sometimes observed during induction with etomidate.[8]

Quantitative Data: Potassium Channels

| Channel Subtype | IC50 | Species/System | Reference |

| Delayed Rectifier (IK(DR)) | 5.4 µM | Rat hippocampal pyramidal neurons | [9] |

| Peak K+ Current | 170 µM | Human neuroblastoma SH-SY5Y cells | [8] |

| Steady-State K+ Current | 120 µM | Human neuroblastoma SH-SY5Y cells | [8] |

Voltage-Gated Sodium Channels

Studies have indicated that etomidate can block human brain sodium channels in a concentration-dependent manner.[10] However, the concentrations required for this effect are generally higher than those achieved during clinical anesthesia, suggesting a limited role in its primary anesthetic action.[10] More recent studies have shown that etomidate can dose-dependently inhibit Na+ currents in primary somatosensory cortex pyramidal neurons.[11]

Quantitative Data: Voltage-Gated Sodium Channels

| Parameter | Value | Species/System | Reference |

| EC50 (Conductance Block) | 0.19 mM (190 µM) | Human brain sodium channels in planar lipid bilayers | [10] |

Transient Receptor Potential (TRP) Channels

Etomidate and its solvent, propylene (B89431) glycol, have been found to activate nociceptive Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1.[12] This activation is a likely contributor to the pain experienced upon injection of aqueous etomidate formulations.[12][13]

Quantitative Data: TRP Channels

| Channel | EC50 | Species/System | Reference |

| mTRPA1 | 375 µM | Mouse TRPA1 expressed in HEK293t cells | [14] |

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Etomidate and its photoactivatable analog, [3H]azietomidate, have been shown to bind to nicotinic acetylcholine receptors, acting as noncompetitive antagonists.[6] The binding affinity is higher for the desensitized state of the receptor compared to the closed channel state.[6] Photolabeling studies have identified binding sites for an etomidate analog within the ion channel and at the interface between the alpha and gamma subunits.[15]

Quantitative Data: Nicotinic Acetylcholine Receptors

| Parameter | Value | Receptor State | Species/System | Reference |

| IC50 (vs. [3H]phencyclidine binding) | 70 µM | Desensitized | Torpedo nAChR-rich membranes | [6] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of etomidate on ion channel function.

Objective: To measure the effect of etomidate on voltage-gated ion currents in isolated neurons or transfected cells.

Methodology:

-

Cell Preparation: Acutely dissociate neurons from specific brain regions (e.g., hippocampus for potassium channel studies) or use cell lines (e.g., HEK293t) transfected with the ion channel of interest.[9][12]

-

Recording Setup: Use a patch-clamp amplifier and a micromanipulator to position a glass micropipette onto the surface of a single cell.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply voltage steps to elicit ion currents.[8]

-

Data Acquisition: Record baseline currents in the absence of etomidate.

-

Etomidate Application: Perfuse the cell with a solution containing a known concentration of etomidate.

-

Data Analysis: Measure the change in current amplitude and kinetics in the presence of etomidate to determine its inhibitory or modulatory effects and calculate parameters like IC50.[9]

Caption: Workflow for investigating etomidate's effects on ion channels using whole-cell patch-clamp.

Radioligand Binding Assay

This method is used to determine the binding affinity of etomidate to its molecular targets.

Objective: To quantify the binding of etomidate to a specific receptor or enzyme.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the target of interest (e.g., adrenal glands for 11β-hydroxylase) and isolate the membrane fraction by centrifugation.[16]

-

Assay Setup: In a multi-well plate, incubate the membrane preparation with a radiolabeled ligand that specifically binds to the target (e.g., [3H]etomidate or a radiolabeled competitor).

-

Competition Binding: To determine the binding affinity of etomidate, perform a competition assay by adding increasing concentrations of unlabeled etomidate to the incubation mixture.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters to remove unbound radioligand.[16]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the displacement of the radioligand by etomidate to calculate its IC50 and subsequently its binding affinity (Ki).

Caption: Workflow for determining etomidate's binding affinity using a radioligand binding assay.

Conclusion

While the GABAa receptor remains the principal target for the anesthetic effects of etomidate, a comprehensive understanding of its pharmacology necessitates a detailed examination of its interactions with other molecular targets. The potent inhibition of 11β-hydroxylase is a critical off-target effect with significant clinical implications. Furthermore, etomidate's modulation of various ion channels and its binding to nicotinic acetylcholine receptors contribute to its overall physiological effects and side effect profile. The data and methodologies presented in this guide offer a technical foundation for researchers and drug development professionals to further investigate these non-GABAa receptor targets, with the ultimate goal of designing safer and more specific anesthetic agents.

References

- 1. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Etomidate? [synapse.patsnap.com]

- 3. How does etomidate influence the production of cortisol by the adrenal gland? [ebmconsult.com]

- 4. Etomidate suppresses adrenocortical function by inhibition of 11 beta-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sedative-Hypnotic Binding to 11β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of binding sites in the nicotinic acetylcholine receptor for [3H]azietomidate, a photoactivatable general anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effects of etomidate, propofol, and midazolam on calcium and potassium channel currents in canine myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Etomidate inhibits neuronal potassium channels in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of etomidate on voltage-dependent potassium currents in rat isolated hippocampal pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blocking effects of the anaesthetic etomidate on human brain sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of the effect of etomidate on voltage-gated sodium channels and action potentials in rat primary sensory cortex pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Etomidate and propylene glycol activate nociceptive TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. Identification of binding sites in the nicotinic acetylcholine receptor for TDBzl-etomidate, a photoreactive positive allosteric effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

etomidate hydrochloride effects on neuronal excitability and inhibition

An In-Depth Technical Guide to the Effects of Etomidate (B1671615) Hydrochloride on Neuronal Excitability and Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etomidate hydrochloride is a potent, short-acting intravenous anesthetic agent prized for its hemodynamic stability.[1] Its profound effects on the central nervous system, namely the induction of hypnosis and amnesia, stem almost exclusively from its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of inhibitory neurotransmission in the brain.[2] This technical guide provides a detailed examination of the molecular mechanisms through which etomidate modulates GABA-A receptor function, leading to a powerful enhancement of neuronal inhibition and a concomitant reduction in neuronal excitability. It synthesizes quantitative data from key electrophysiological studies, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Molecular Mechanism: Potentiation of GABA-A Receptors

The primary molecular target for etomidate is the GABA-A receptor, a ligand-gated ion channel that conducts chloride ions (Cl⁻) across the neuronal membrane.[2][3] The influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.[1]

Etomidate functions as a positive allosteric modulator of the GABA-A receptor.[4] It does not bind to the same site as the endogenous ligand GABA but to a distinct site located within the transmembrane domain, at the interface between the β and α subunits (specifically, the β+ – α− interface).[3][5][6] Photoaffinity labeling studies have identified key residues within this binding pocket, including α1Met-236 in the M1 transmembrane helix and β3Met-286 in the M3 transmembrane helix.[3]

Binding of etomidate to this site induces a conformational change in the receptor that significantly increases its affinity for GABA.[1] This potentiation means that in the presence of etomidate, lower concentrations of GABA are required to activate the receptor.[7] The result is an enhanced and prolonged Cl⁻ influx, leading to greater hyperpolarization and a marked reduction in neuronal activity.[1]

At supra-clinical concentrations, etomidate can also directly activate the GABA-A receptor channel in the absence of GABA, an effect termed direct activation or GABA-mimetic activity.[2][8]

Caption: Etomidate binds to a site at the β+/α- subunit interface on the GABA-A receptor.

Quantitative Effects on GABA-A Receptor Function

Electrophysiological studies, primarily using two-electrode voltage clamp on Xenopus oocytes and patch-clamp on cultured neurons, have quantified the effects of etomidate on GABA-A receptor kinetics and sensitivity.

Table 1: Quantitative Analysis of Etomidate's Effect on GABA-A Receptor Function

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| GABA Potentiation | |||

| GABA EC₅₀ Shift | Control | 10.2 µM | [8] |

| + 4.1 µM Etomidate | 5.2 µM | [8] | |

| GABA EC₅₀ Fold Shift | + 3.2 µM Etomidate on α1β2γ2 receptors | 19-fold reduction | [7] |

| Direct Activation | |||

| Etomidate EC₅₀ | α1β2γ2 receptors | 61 µM | [7] |

| Etomidate EC₅₀ | α1(L264T)β3γ2 receptors (mutant) | 1.83 µM | [9] |

| Channel Kinetics | |||

| Channel Open Probability | + 8.2 µM Etomidate | 13-fold increase | [8] |

| Effective Channel Open Time | + 8.2 µM Etomidate | 2-fold increase |[8] |

Impact on Neuronal Inhibition

By enhancing the function of GABA-A receptors, etomidate profoundly increases both phasic (synaptic) and tonic (extrasynaptic) inhibition.

Enhancement of Phasic (Synaptic) Inhibition

Phasic inhibition is mediated by the transient activation of synaptic GABA-A receptors following the release of GABA from a presynaptic terminal. Etomidate significantly amplifies these events. It increases the amplitude and, most notably, prolongs the duration of miniature inhibitory postsynaptic currents (mIPSCs) and spontaneous IPSCs (sIPSCs).[8][10][11] This prolongation of the IPSC decay time means that the inhibitory effect of a single synaptic event lasts longer, effectively reducing the window for neuronal firing.[2][12] The combined effect on amplitude and duration results in a substantial increase in the total charge transfer during an inhibitory event.[8]

Potentiation of Tonic (Extrasynaptic) Inhibition

Tonic inhibition is a persistent inhibitory current generated by the continuous activation of high-affinity extrasynaptic GABA-A receptors by ambient, low concentrations of GABA in the extracellular space.[2] Etomidate is a powerful enhancer of this tonic current.[2][13] This effect causes a sustained hyperpolarization and a decrease in the input resistance of the neuron, making it less responsive to excitatory inputs.[14] This enhancement of tonic inhibition is considered a key mechanism for etomidate's sedative and hypnotic effects.[2][15]

References

- 1. What is the mechanism of Etomidate? [synapse.patsnap.com]

- 2. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Etomidate on GABAergic and Glutamatergic Transmission in Rat Thalamocortical Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The in vitro and in vivo enantioselectivity of etomidate implicates the GABAA receptor in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Facilitatory action of etomidate and pentobarbital on recurrent inhibition in rat hippocampal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Etomidate blocks LTP and impairs learning but does not enhance tonic inhibition in mice carrying the N265M point mutation in the beta3 subunit of the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Etomidate reduces initiation of backpropagating dendritic action potentials: implications for sensory processing and synaptic plasticity during anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The general anaesthetic etomidate inhibits the excitability of mouse thalamocortical relay neurons by modulating multiple modes of GABAA receptor-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Etomidate Hydrochloride: A Technical Guide

An In-depth Exploration of the Synthesis, Pharmacology, and Clinical Journey of a Unique Anesthetic Agent

Introduction

Etomidate (B1671615) (marketed as Amidate) is a short-acting intravenous anesthetic agent utilized for the induction of general anesthesia and for sedation during brief medical procedures.[1] Its development in the 1960s marked a significant advancement in anesthesiology, offering a unique profile of potent hypnosis with minimal cardiovascular and respiratory depression.[2][3] This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of etomidate hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Development

The journey of etomidate began at Janssen Pharmaceutica in 1964.[1][4] Initially, scientists were synthesizing a series of aryl alkyl imidazole-5-carboxylate esters as potential antifungal agents, designed to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes.[5][6] During routine animal testing of these novel imidazole (B134444) compounds, a potent hypnotic effect was serendipitously observed.[2][3]

Among these compounds, etomidate (R-1-(1-ethylphenyl)imidazole-5-ethyl ester) stood out.[5][7] Preclinical studies in rats revealed a significantly wider safety margin compared to the barbiturates used at the time.[2][7] This favorable therapeutic index spurred its development as an anesthetic agent.[6] Etomidate was introduced into clinical practice in Europe in 1972 and later in the United States in 1983.[1]

However, about a decade after its clinical introduction, a significant adverse effect emerged. In 1983, studies revealed that etomidate causes adrenocortical suppression by inhibiting the enzyme 11β-hydroxylase, which is crucial for cortisol and aldosterone (B195564) synthesis.[3][6] This discovery led to a decline in its use for continuous infusion for sedation in critically ill patients, as prolonged use was associated with increased mortality.[1][6] Consequently, its application became primarily restricted to the induction of anesthesia where a single bolus dose is administered.[7]

Chemical Synthesis

Etomidate is a carboxylated imidazole derivative and is structurally distinct from other anesthetic agents.[8] The synthesis of etomidate has been approached through various routes since its initial development. A common synthetic pathway involves the reaction of (R)-1-phenylethanol with ethyl imidazole-4-carboxylate.

Below is a generalized workflow for a potential synthesis route for (R)-etomidate.

Pharmacological Profile and Mechanism of Action

Etomidate's primary anesthetic effects are mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[8][9]

Mechanism of Action at the GABA-A Receptor

Etomidate acts as a positive allosteric modulator of the GABA-A receptor.[2][9][10] It binds to a specific site on the receptor, which is distinct from the GABA binding site, and enhances the receptor's affinity for GABA.[9] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.[9] This widespread neuronal inhibition manifests as sedation and hypnosis.[9] At higher concentrations, etomidate can directly activate the GABA-A receptor in the absence of GABA.[1][11]

The binding site for etomidate is located in the transmembrane domain of the GABA-A receptor, at the interface between the alpha and beta subunits.[1][12] It shows selectivity for receptors containing β2 and β3 subunits.[1]

Structure-Activity Relationship (SAR)

The anesthetic properties of etomidate are highly stereospecific. The molecule has a chiral carbon, and it exists as two enantiomers.[8] The (R)-(+) isomer is the hypnotically active form, being 10 to 20 times more potent than the (S)-(-) enantiomer.[1][7] This stereoselectivity strongly implicates a specific binding interaction with the GABA-A receptor.[13] The imidazole ring and the ester moiety are also critical for its activity.[14]

Quantitative Pharmacological Data

The pharmacological characteristics of etomidate have been quantified in numerous preclinical and clinical studies.

| Parameter | Value | Species | Notes |

| Hypnotic Potency (ED50) | ~1.5 mg/kg | Rat | Dose at which 50% of animals lose the righting reflex.[7] |

| Lethal Dose (LD50) | ~39 mg/kg | Rat | Dose resulting in 50% mortality.[7] |

| Therapeutic Index (LD50/ED50) | ~26 | Rat | Significantly higher than other intravenous anesthetics like barbiturates.[7] |

| Protein Binding | ~76% | Human | [1] |

| Elimination Half-life | 75 minutes | Human | [1] |

| Adrenocortical Suppression (IC50) | 2.09 ± 0.27 nM | H259 cells | Concentration for 50% inhibition of 11-β-hydroxylase.[15] |

Key Experimental Protocols

Assessment of Hypnotic Potency (Loss of Righting Reflex in Rats)

This protocol is a standard method for determining the hypnotic potency of anesthetic agents in small animals.

Methodology:

-

Animal Preparation: Adult male Sprague-Dawley rats are used and allowed to acclimatize to the laboratory environment.[14]

-

Drug Administration: Etomidate is dissolved in a suitable vehicle (e.g., propylene (B89431) glycol) and administered as an intravenous bolus injection, typically via a tail vein.[6] Different groups of animals receive different doses.

-

Assessment: Immediately following injection, the animal is placed on its back. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 60 seconds) is defined as the loss of righting reflex (LORR), indicating the onset of hypnosis.[6]

-

Data Analysis: The dose at which 50% of the animals in a group exhibit LORR (the ED50) is calculated using statistical methods such as probit analysis.[15]

Measurement of Adrenocortical Suppression

This protocol assesses the inhibitory effect of etomidate on steroidogenesis.

Methodology:

-

Animal Model: Rats are pre-treated with dexamethasone (B1670325) to suppress endogenous ACTH production.[14]

-

Drug Administration: A single dose of etomidate is administered intravenously.[6]

-

Stimulation: After a set period, adrenocorticotropic hormone (ACTH) is administered to stimulate the adrenal glands.[14]

-

Sample Collection: Blood samples are collected at baseline and after ACTH stimulation.[6]

-

Analysis: Serum corticosterone (B1669441) levels are measured using techniques such as ELISA or radioimmunoassay.[6] The degree of suppression is determined by comparing the corticosterone response in etomidate-treated animals to that of control animals.

Clinical Profile and Future Directions

Clinical Applications

Etomidate's primary clinical advantage is its remarkable hemodynamic stability.[2][8] It causes minimal depression of the cardiovascular system, with little to no change in heart rate, blood pressure, or cardiac output upon induction.[8] This makes it an ideal induction agent for patients with compromised cardiovascular function, such as those in shock, with trauma, or with significant heart disease.[2][8] It also decreases cerebral blood flow and intracranial pressure while maintaining cerebral perfusion pressure, which is beneficial in neurosurgical patients.[8]

Adverse Effects

The most significant and limiting side effect of etomidate is the dose-dependent and reversible inhibition of adrenal steroid synthesis, which can last for 6-8 hours after a single induction dose.[7] Other common side effects include pain on injection (due to the propylene glycol vehicle), skeletal muscle movements (myoclonus), and a higher incidence of postoperative nausea and vomiting compared to other agents.[1][8]

Development of Etomidate Analogs

The desirable anesthetic properties of etomidate, coupled with its significant limitation of adrenal suppression, have driven research into developing safer analogs. The goal is to create molecules that retain the favorable hemodynamic profile and potent hypnotic activity while eliminating the inhibitory effect on 11β-hydroxylase.[6][16] Strategies include designing rapidly metabolized "soft" analogs or modifying the structure to reduce affinity for the enzyme.[6][16] Several promising compounds, such as ABP-700 (cyclopropyl-methoxycarbonyl metomidate) and ET-26, are under investigation, aiming to provide the benefits of etomidate without its principal drawback.[3][17]

Conclusion

Etomidate hydrochloride holds a unique place in the history of anesthesia. Born from antifungal research, its discovery provided anesthesiologists with a potent hypnotic agent offering unparalleled hemodynamic stability. While its utility has been tempered by the significant issue of adrenocortical suppression, a deep understanding of its pharmacology and structure-activity relationships has not only refined its clinical use but also paved the way for the rational design of next-generation anesthetics. The ongoing development of etomidate analogs underscores the enduring value of its core molecular scaffold and the continuing quest for the ideal anesthetic agent.

References

- 1. Etomidate - Wikipedia [en.wikipedia.org]

- 2. anesthesiologydfw.com [anesthesiologydfw.com]

- 3. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metrohealthanesthesia.com [metrohealthanesthesia.com]

- 5. scispace.com [scispace.com]

- 6. Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of Etomidate? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Pharmacology of Etomidate and Etomidate Derivatives | Semantic Scholar [semanticscholar.org]

- 14. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent progress in the development of etomidate analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The novel etomidate analog: A potential induction agent - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Etomidate Hydrochloride: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of etomidate (B1671615) hydrochloride, a potent intravenous anesthetic agent. While valued for its rapid onset of action and hemodynamic stability, etomidate's clinical use is significantly limited by its dose-dependent suppression of adrenocortical function. This guide delves into the molecular modifications of etomidate aimed at mitigating this adverse effect while preserving its desirable anesthetic properties. It provides a comprehensive overview of key structural modifications, their impact on pharmacological activity, detailed experimental protocols for preclinical evaluation, and a summary of quantitative data to inform future drug design and development.

Core Molecular Structure and Anesthetic Activity

Etomidate, chemically (R)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, possesses a unique structure that is intrinsically linked to its function as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA_A) receptor.[1] The key structural features essential for its anesthetic activity include the R(+) configuration at the chiral center and a single methylene (B1212753) group separating the imidazole (B134444) and phenyl rings.[2] The S(-) enantiomer of etomidate exhibits a hypnotic effect that is 20 times weaker than the R(+) isomer.[1]

The Structural Basis of Adrenocortical Suppression

The primary drawback of etomidate is its potent inhibition of adrenal steroidogenesis, which can lead to decreased cortisol levels and potential complications, especially in critically ill patients.[3] This side effect is attributed to the high-affinity binding of the basic nitrogen atom in the imidazole ring of etomidate to the heme iron within the active site of 11β-hydroxylase, a critical cytochrome P450 enzyme in the cortisol synthesis pathway.[4][5] This interaction effectively blocks the conversion of 11-deoxycortisol to cortisol.[3]

Strategies for Mitigating Adrenocortical Suppression

Research efforts to develop safer etomidate analogs have focused on two primary strategies:

-

Modification of the Imidazole Ring: To reduce the affinity for 11β-hydroxylase, analogs have been synthesized where the imidazole nitrogen is replaced. A notable example is carboetomidate , a pyrrole-based analog, which demonstrates a significantly lower potency for inhibiting cortisol synthesis both in vitro and in vivo.[2][6]

-

Introduction of Rapid Metabolism: This "soft drug" approach involves designing analogs that are rapidly hydrolyzed by plasma and tissue esterases into inactive metabolites with negligible adrenocortical-suppressing activity.[7] Methoxycarbonyl-etomidate (MOC-etomidate) is a prime example, featuring a metabolically labile ester moiety that leads to a much shorter duration of adrenocortical suppression compared to etomidate.[8][9] Further optimization of this strategy has led to the development of analogs like cyclopropyl-methoxycarbonyl metomidate (B1676513) (CPMM) .[4]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for etomidate and several of its key analogs, comparing their hypnotic potency, adrenocortical suppression, and GABA_A receptor modulation.

| Compound | Hypnotic Potency (ED₅₀ in rats, mg/kg) | Adrenocortical Suppression (ID₅₀ in rats, mg/kg) | GABA_A Receptor Modulation (EC₅₀, μM) | Reference(s) |

| (R)-Etomidate | 0.47 | 0.46 | 1.83 (direct activation) | [10][11] |

| (S)-Etomidate | 5.2 | 10.7 | - | [10] |

| Cyclopropyl Etomidate | 5.2 | - | - | [10] |

| Dihydrogen Etomidate | 5.2 | - | - | [10] |

| Carboetomidate | ~1.5 | > 20 | 13.8 (direct activation) | [6][11] |

| MOC-Etomidate | ~1.5 | - | - | [8] |

| ET-26HCl | ~1.5 | Significantly higher than etomidate | - | [12] |

Note: Direct comparisons of EC₅₀ values for GABA_A receptor modulation can be complex due to varying experimental conditions (e.g., specific receptor subunits expressed, use of mutations to enhance sensitivity). The data presented here is for direct activation of the α₁(L264T)β₃γ₂ receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the structure-activity relationship studies of etomidate and its analogs.

Synthesis of Etomidate Analogs

5.1.1. Synthesis of Methoxycarbonyl-etomidate (MOC-etomidate) [8]

-

Hydrolysis of (R)-Etomidate: A solution of (R)-ethyl-1-(1-phenylethyl)-1H-imidazole-5-carboxylate ((R)-etomidate) in methanol (B129727) and 10% aqueous NaOH is refluxed for 30 minutes. After cooling, the solution is neutralized with 12 M HCl. The mixture is dried by rotary evaporation, and the resulting residue is suspended in a methanol-dichloromethane mixture (1:4 v/v) to remove sodium chloride by filtration, yielding (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid.

-

Esterification: To a mixture of the carboxylic acid from step 1 and methyl-3-hydroxypropanoate in anhydrous dichloromethane, dicyclohexylcarbodiimide (B1669883) and p-dimethylaminopyridine are added. The solution is stirred at room temperature for 48 hours. The precipitate is removed by filtration, and the clear solution is purified by silica (B1680970) gel column chromatography to yield MOC-etomidate.

5.1.2. Synthesis of Carboetomidate [6]

-

Mitsunobu Alkylation: A solution of (S)-1-phenylethanol in dry tetrahydrofuran (B95107) (THF) is added dropwise to a stirred solution of ethyl 1H-pyrrole-2-carboxylate and triphenylphosphine (B44618) in dry THF under an argon atmosphere at room temperature. This reaction utilizes a Mitsunobu alkylation procedure to yield (R)-ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate (carboetomidate).

In Vivo Assessment of Hypnotic Potency

Loss of Righting Reflex (LORR) Assay in Rats [10][13][14]

-

Animal Preparation: Adult male Sprague-Dawley rats are used for the assay.

-

Drug Administration: The test compound (etomidate or analog) is administered intravenously as a bolus injection.

-

Assessment of LORR: Immediately following injection, the rat is placed in a supine position. The loss of the righting reflex is defined as the inability of the animal to right itself onto all four paws within a specified time (e.g., 30 seconds).

-

Dose-Response Curve: A range of doses is administered to different groups of rats to determine the dose at which 50% of the animals lose their righting reflex (ED₅₀).

In Vivo Assessment of Adrenocortical Suppression

Adrenocorticotropic Hormone (ACTH) Stimulation Test in Rats [10][15]

-

Dexamethasone (B1670325) Suppression: Each rat is given dexamethasone (0.2 mg/kg IV) to suppress endogenous corticosterone (B1669441) production.

-

Drug Administration: Two hours after the initial dexamethasone dose, a second dose of dexamethasone is administered along with the test compound (etomidate or analog) via rapid intravenous injection.

-

ACTH Stimulation: Immediately after the test compound administration, ACTH₁₋₂₄ (25 μg/kg) is injected intravenously.

-

Blood Sampling and Analysis: Fifteen minutes after ACTH administration, a blood sample is collected to measure the serum corticosterone concentration using an appropriate assay (e.g., ELISA).

-

Dose-Response and ID₅₀ Determination: A dose-response curve is generated by administering various doses of the test compound to determine the dose that causes a 50% reduction in the ACTH-stimulated corticosterone response (ID₅₀).

In Vitro Assessment of GABA_A Receptor Modulation

Two-Electrode Voltage Clamp in Xenopus Oocytes [10][16][17]

-

Oocyte Preparation: Oocytes are harvested from female Xenopus laevis frogs.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABA_A receptor subunits (e.g., α₁, β₂, γ₂). To enhance sensitivity to anesthetics, a mutation such as α₁(L264T) may be introduced.

-

Incubation: Injected oocytes are incubated for at least 18 hours at 18°C to allow for receptor expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a standard buffer solution.

-

Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential (e.g., -50 mV).

-

The test compound (etomidate or analog) is applied to the oocyte, and the resulting current is measured. For assessing direct activation, the compound is applied alone. For assessing potentiation of the GABA response, the compound is co-applied with a sub-maximal concentration of GABA.

-

-

Data Analysis: Concentration-response curves are generated to determine the EC₅₀ of the test compound for direct activation or potentiation of the GABA_A receptor.

In Vitro Metabolic Stability Assay

Metabolism in Rat Liver Microsomes [18][19]

-

Incubation Mixture Preparation: A reaction mixture is prepared containing rat liver microsomes, a NADPH-generating system (as a cofactor for cytochrome P450 enzymes), and a buffer solution.

-

Initiation of Reaction: The test compound (etomidate analog) is added to the pre-warmed incubation mixture to initiate the metabolic reaction.

-

Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).

-

Analysis: The concentration of the parent compound remaining in each sample is quantified using a suitable analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate metabolic stability parameters, such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Etomidate's dual mechanism of action leading to anesthesia and adrenocortical suppression.

Caption: A typical workflow for the preclinical evaluation of novel etomidate analogs.

Caption: Logical flow from etomidate's limitations to the development of safer analogs.

Conclusion

The structure-activity relationship of etomidate hydrochloride is a well-defined area of medicinal chemistry that has paved the way for the rational design of safer anesthetic agents. By understanding the specific molecular determinants of both hypnotic efficacy and adrenocortical suppression, researchers have successfully developed novel analogs with significantly improved safety profiles. The strategies of modifying the imidazole ring and introducing rapid metabolic pathways have proven effective in mitigating the primary adverse effect of etomidate. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for the continued development of next-generation intravenous anesthetics with the favorable hemodynamic properties of etomidate but without its endocrine side effects.

References

- 1. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Carboetomidate: a pyrrole analog of etomidate designed not to suppress adrenocortical function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How does etomidate influence the production of cortisol by the adrenal gland? [ebmconsult.com]

- 4. Sedative-Hypnotic Binding to 11β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboetomidate: A Pyrrole Analogue of Etomidate Designed Not To Suppress Adrenocortical Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Etomidate and Etomidate Analogues: Molecular Pharmacology and Behavioral Actions | Anesthesia Key [aneskey.com]

- 8. Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Etomidate Analogue With Less Adrenocortical Suppression, Stable Hemodynamics, and Improved Behavioral Recovery in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 14. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adrenocortical suppression and recovery after continuous hypnotic infusion: etomidate versus its soft analogue cyclopropyl-methoxycarbonyl metomidate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HPLC-based activity profiling approach for the discovery of GABAA receptor ligands using an automated two microelectrode voltage clamp assay on Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Long-Term Neurological Effects of Etomidate Hydrochloride Exposure in Research Models: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Etomidate (B1671615) is a potent, short-acting intravenous anesthetic agent prized in clinical settings for its hemodynamic stability.[1][2] Its primary mechanism involves the positive modulation of γ-aminobutyric acid type A (GABA-A) receptors, enhancing inhibitory neurotransmission.[1][3][4][5] However, a growing body of preclinical evidence raises significant concerns regarding the potential for long-term adverse neurological effects following etomidate exposure. These effects appear to be highly dependent on the age at exposure, with the developing brain showing particular vulnerability. This technical guide synthesizes key findings from research models, detailing the molecular pathways, cognitive outcomes, and cellular consequences of etomidate-induced neurotoxicity. We present quantitative data in a structured format, outline common experimental protocols, and provide visual diagrams of the core signaling pathways implicated.

Core Neurological Effects and Mechanisms

The long-term neurological consequences of etomidate exposure are primarily linked to its potentiation of GABAergic inhibition, which can disrupt the delicate balance of neuronal activity required for synaptic plasticity and development.

1.1. Primary Mechanism: GABA-A Receptor Modulation Etomidate allosterically modulates GABA-A receptors, increasing the affinity of GABA for its binding site.[4][6] This action potentiates the receptor-gated chloride currents, leading to hyperpolarization of the neuron and subsequent inhibition of action potential firing.[3][7] This enhanced inhibition is the basis of its anesthetic effect but also the trigger for downstream neurological changes, as chronic or developmentally-timed potentiation of GABAergic systems can interfere with synaptic scaling and plasticity.[5][8]

1.2. Disruption of Synaptic Plasticity A critical long-term effect of etomidate is the impairment of synaptic plasticity, the cellular correlate of learning and memory. Multiple studies have demonstrated that etomidate:

-

Inhibits Long-Term Potentiation (LTP): In hippocampal slices, etomidate application inhibits the induction of LTP in a dose-dependent manner.[1][2][8][9] This blockade of synaptic strengthening is a key mechanism behind its amnestic and cognitive-impairing effects.

-

Enhances Long-Term Depression (LTD): Etomidate has also been shown to facilitate LTD, a process that weakens synaptic connections.[10] The combined effect of LTP inhibition and LTD enhancement creates a synaptic environment that is not conducive to memory formation and consolidation.

1.3. Age-Dependent Cognitive Impairment The most striking finding in research models is the differential impact of etomidate based on age.

-

Developing Brain: Juvenile rats exposed to etomidate exhibit significant and lasting deficits in spatial learning and memory, as measured by the Morris Water Maze (MWM) test.[1][2] This vulnerability aligns with critical periods of synaptogenesis, where GABAergic signaling plays a crucial neurodevelopmental role.[11]

-

Adult Brain: In contrast, the same etomidate exposure protocols in adult and elderly rats do not produce significant long-term cognitive deficits.[1][2] However, studies in aged rats do show memory impairment, suggesting that the aging brain may possess a different susceptibility profile.[9][12]

1.4. The Controversy of Neuroapoptosis Whether etomidate causes widespread neuronal death remains a point of contention.

-

Evidence for Apoptosis: Some studies report that etomidate induces neuroapoptosis, particularly in the hippocampus of developing rats, evidenced by an increase in TUNEL-positive cells and dark neuron induction.[13] Long-term, high-dose administration in mice also led to an increase in apoptotic cells in the brain.[14] In vitro models using neuroblastoma cells show etomidate can trigger apoptosis through mitochondrial pathways.[15][16]

-

Evidence Against Apoptosis: Conversely, several well-controlled studies found that etomidate did not cause significant neuronal cell death or alter the number of neurons in the hippocampal CA1 region in either juvenile or adult rats, even when cognitive deficits were observed.[1][2][9] This suggests that cognitive impairments can occur independently of widespread cell death, pointing towards more subtle synaptic or molecular alterations.

Key Signaling Pathways Implicated

Downstream of GABA-A receptor modulation, etomidate affects several critical intracellular signaling pathways linked to neuronal survival, growth, and function.

2.1. MAPK/ERK Pathway Inhibition (Developing Brain) In juvenile rats, etomidate-induced spatial memory deficits are strongly linked to the inhibition of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. Studies show a significant reduction in the phosphorylation of ERK (p-ERK) in the hippocampus of etomidate-treated juvenile rats, but not in adults.[1][2] The MAPK/ERK pathway is vital for synaptic plasticity and memory consolidation.

2.2. Immediate Early Gene (IEG) Suppression (Aged Brain) In aged rats, etomidate-induced memory deficits are associated with the downregulation of Immediate Early Genes (IEGs), such as Arc, c-fos, and Egr1.[9][10][12] These genes are rapidly transcribed in response to neuronal activity and are essential for the late phase of LTP and the consolidation of long-term memories. By suppressing their expression, etomidate disrupts the molecular machinery required to stabilize memory traces.

2.3. Mitochondrial (Intrinsic) Apoptotic Pathway In studies where apoptosis was observed, particularly in vitro, the mechanism involves the intrinsic mitochondrial pathway.[15] Etomidate exposure can lead to an increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-xL) proteins. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates a caspase cascade (caspase-9 and caspase-3), culminating in PARP cleavage and cell death.

Quantitative Data Summary